1,2-Propanediol, 1-acetate

Catalog No.
S774182
CAS No.
627-69-0
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Propanediol, 1-acetate

CAS Number

627-69-0

Product Name

1,2-Propanediol, 1-acetate

IUPAC Name

2-hydroxypropyl acetate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(6)3-8-5(2)7/h4,6H,3H2,1-2H3

InChI Key

PPPFYBPQAPISCT-UHFFFAOYSA-N

SMILES

CC(COC(=O)C)O

Canonical SMILES

CC(COC(=O)C)O

The exact mass of the compound 1,2-Propanediol, 1-acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87502. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Propanediol, 1-acetate, also known as propylene glycol 1-acetate or 2-hydroxypropyl acetate, is a colorless liquid ester with the chemical formula C5_5H10_{10}O3_3 and a molecular weight of approximately 118.13 g/mol. This compound features an ester functional group formed from the reaction between propylene glycol (1,2-propanediol) and acetic acid. It is characterized by its two hydroxyl groups and an ester linkage, which contribute to its unique chemical properties and potential applications in various fields such as pharmaceuticals, coatings, and solvents .

There is currently no scientific research readily available on the specific mechanism of action of PGAc.

  • Toxicity: Data on the toxicity of PGAc is limited. However, propylene glycol, from which it is derived, is generally considered safe with low toxicity [].
  • Flammability: Likely flammable based on the presence of the hydrocarbon chain.
  • Reactivity: May undergo hydrolysis under acidic or basic conditions.

The primary reaction for synthesizing 1,2-propanediol, 1-acetate is the esterification of propylene glycol with acetic acid. This process typically requires an acid catalyst, such as sulfuric acid. The balanced chemical equation for this reaction is:

CH3COOH+HOCH2CHOHCH3CH3COOCH2CHOHCH3+H2O\text{CH}_3\text{COOH}+\text{HOCH}_2\text{CHOHCH}_3\rightarrow \text{CH}_3\text{COOCH}_2\text{CHOHCH}_3+\text{H}_2\text{O}

This reaction produces 1,2-propanediol, 1-acetate and water as a byproduct .

Several compounds share structural similarities with 1,2-propanediol, 1-acetate. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Propylene GlycolC3_3H8_8O2_2Simple diol without acetate functionality
Ethylene GlycolC2_2H6_6O2_2Commonly used antifreeze; lacks acetyl group
Acetic AcidC2_2H4_4O2_2Simple carboxylic acid; no hydroxyl functionality
1,2-PropanediolC3_3H8_8O2_2Similar structure but without acetate functionality

Uniqueness of 1,2-Propanediol, 1-acetate

The unique aspect of 1,2-propanediol, 1-acetate lies in its dual functional groups (hydroxyl and ester), which allow it to act both as a solvent and as a reactant in various chemical processes. This versatility differentiates it from simpler compounds like propylene glycol or acetic acid that do not possess both functionalities simultaneously .

Vibrational Spectroscopy

Infrared Spectral Analysis

The infrared spectroscopic analysis of 1,2-propanediol, 1-acetate reveals several characteristic vibrational modes that provide definitive identification of the compound's functional groups and molecular structure. The compound exhibits the typical spectral features of both alcohol and acetate ester functionalities.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl stretching vibration (ν(C=O)) of the acetate ester group. For 1,2-propanediol, 1-acetate, this absorption appears at approximately 1740-1750 cm⁻¹ [1] [2] [3]. This frequency is characteristic of saturated aliphatic esters and falls within the expected range for acetate esters [4]. The acetate functional group displays a unique high-wavenumber carbonyl stretch due to the electron-withdrawing effect of the acetyl group, which strengthens the carbonyl bond [1] [5].

Hydroxyl Stretching Vibrations

The free hydroxyl group present in 1,2-propanediol, 1-acetate produces a characteristic broad absorption band in the region 3200-3600 cm⁻¹ [6] [7] [8]. This O-H stretching vibration appears as a broad peak due to hydrogen bonding interactions, with the exact frequency depending on the degree of intermolecular hydrogen bonding [9] [10]. In the liquid state, this band typically appears around 3300-3500 cm⁻¹ due to extensive hydrogen bonding networks [6].

Carbon-Oxygen Stretching Vibrations

The compound exhibits multiple C-O stretching vibrations that provide structural information about both the ester and alcohol functional groups. The acetate ester displays characteristic C-O stretching bands in the 1000-1300 cm⁻¹ region [1] [11]. Specifically, acetate esters show a distinctive asymmetric C-C-O stretching vibration at approximately 1240 cm⁻¹, which is diagnostic for acetate groups [4] [5]. This higher frequency compared to other saturated esters (typically 1210-1160 cm⁻¹) is attributed to the reduced mass effect of the methyl group in the acetate moiety [4].

The alcohol C-O stretching vibration appears in the 1000-1150 cm⁻¹ region [7] [2], overlapping with the lower frequency C-O stretches from the ester group. This creates a complex pattern of C-O absorptions that requires careful spectral interpretation.

Alkyl Stretching and Bending Vibrations

The aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region [3] [12]. The methyl groups from both the acetate and propyl portions contribute to absorptions at approximately 2950-2970 cm⁻¹ (asymmetric stretch) and 2870-2880 cm⁻¹ (symmetric stretch) [3]. The characteristic methyl bending vibrations appear at 1375 cm⁻¹ and 1450 cm⁻¹ [3].

Vibrational Frequency Assignments

Based on spectroscopic literature and comparative analysis with similar compounds, the following vibrational frequency assignments can be made for 1,2-propanediol, 1-acetate:

Vibrational ModeFrequency (cm⁻¹)AssignmentIntensity
O-H stretch (alcohol)3300-3500ν(O-H)Strong, broad
C-H stretch (alkyl)2950-2970νas(C-H)Medium to strong
C-H stretch (alkyl)2870-2880νs(C-H)Medium to strong
C=O stretch (ester)1740-1750ν(C=O)Strong, sharp
C-H bend (methyl)1450δ(CH₃)Medium
C-H bend (methyl)1375δ(CH₃)Medium
C-C-O stretch (acetate)1240νas(C-C-O)Strong
C-O stretch (alcohol)1000-1150ν(C-O)Medium to strong
C-O stretch (ester)1000-1300ν(C-O)Medium to strong

Raman Spectroscopic Features

Raman spectroscopy provides complementary information to infrared spectroscopy for the characterization of 1,2-propanediol, 1-acetate. The Raman spectrum is particularly useful for observing vibrations that may be weak or inactive in the infrared spectrum due to selection rule differences.

Carbonyl Stretching in Raman

The carbonyl stretching vibration of the acetate ester group appears as a strong band in the Raman spectrum at approximately 1740-1750 cm⁻¹ [13] [14]. This frequency is consistent with the infrared observations and provides confirmation of the ester functional group presence. The polarization characteristics of this band can provide additional structural information about the molecular orientation.

Carbon-Carbon Stretching Vibrations

Raman spectroscopy is particularly sensitive to C-C stretching vibrations, which are often weak in infrared spectra. The propyl chain backbone exhibits characteristic C-C stretching modes in the 800-1200 cm⁻¹ region [15] [16]. These vibrations provide information about the conformational structure of the molecule and can be used to distinguish between different isomers.

Symmetric Stretching Modes

The symmetric stretching modes of methyl groups are typically more intense in Raman than in infrared spectroscopy. The symmetric C-H stretching vibrations of the acetate methyl group and the propyl methyl group appear at approximately 2870-2880 cm⁻¹ [15]. The intensity ratio of these peaks can provide quantitative information about the molecular composition.

Hydroxyl Group Raman Activity

The O-H stretching vibration of the free hydroxyl group appears as a broad band in the Raman spectrum, typically at slightly different frequencies than observed in infrared due to the different selection rules [15]. The width and position of this band provide information about the hydrogen bonding environment of the hydroxyl group.

Low-Frequency Modes

Raman spectroscopy is particularly valuable for observing low-frequency vibrational modes below 400 cm⁻¹, which are typically inaccessible in infrared spectroscopy. These modes include skeletal bending and torsional vibrations that provide information about the overall molecular conformation and flexibility [13] [14].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectral Assignments

The proton nuclear magnetic resonance spectrum of 1,2-propanediol, 1-acetate provides detailed information about the molecular structure and chemical environment of each proton in the molecule. The spectrum exhibits characteristic patterns that allow for unambiguous structural assignment.

Acetate Methyl Protons

The acetate methyl group protons appear as a sharp singlet at approximately 2.05-2.15 ppm [17] [18] [19]. This chemical shift is characteristic of protons on a carbon adjacent to a carbonyl group in an acetate ester. The singlet multiplicity reflects the absence of coupling to neighboring protons, as the methyl group is separated from other protons by the carbonyl carbon [19].

Propyl Chain Protons

The propyl chain protons exhibit a complex multipicity pattern due to coupling interactions. The terminal methyl group appears as a doublet at approximately 1.15-1.25 ppm due to coupling with the adjacent methine proton [17] [18]. The coupling constant (J) is typically 6-7 Hz, characteristic of vicinal proton coupling in saturated systems [20].

The methine proton (CH) bearing the hydroxyl group appears as a complex multiplet at approximately 3.8-4.2 ppm [17] [18]. This downfield shift reflects the deshielding effect of the adjacent hydroxyl group. The multiplicity results from coupling to both the methyl protons and the adjacent methylene protons [19].

Methylene Protons

The methylene protons (CH₂) adjacent to the acetate ester group appear as a complex multiplet in the 4.0-4.4 ppm region [17] [19]. This significant downfield shift is due to the deshielding effect of the electron-withdrawing acetate group. The protons are diastereotopic due to the presence of the adjacent chiral center, leading to complex coupling patterns [18].

Hydroxyl Proton

The hydroxyl proton appears as a broad singlet at approximately 2.5-3.5 ppm, depending on the solvent and temperature conditions [17] [18]. This proton is typically exchangeable with deuterium oxide (D₂O) and may exhibit variable chemical shifts due to hydrogen bonding and exchange effects [21].

Chemical Shift Assignments

The following table summarizes the ¹H NMR chemical shift assignments for 1,2-propanediol, 1-acetate:

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
Acetate CH₃2.05-2.15Singlet3H-
Propyl CH₃1.15-1.25Doublet3H6-7
Methine CH3.8-4.2Multiplet1H6-7
Methylene CH₂4.0-4.4Multiplet2HComplex
Hydroxyl OH2.5-3.5Broad singlet1HExchangeable

¹³C NMR Characterization

The carbon-13 nuclear magnetic resonance spectrum of 1,2-propanediol, 1-acetate provides quantitative information about the carbon framework of the molecule. The spectrum exhibits five distinct carbon environments corresponding to the molecular structure.

Carbonyl Carbon

The carbonyl carbon of the acetate ester appears as the most downfield signal at approximately 170-175 ppm [17] [18]. This chemical shift is characteristic of ester carbonyl carbons and reflects the significant deshielding effect of the electron-withdrawing carbonyl group [22]. The signal appears as a singlet due to the absence of directly attached protons.

Acetate Methyl Carbon

The acetate methyl carbon appears at approximately 20-22 ppm [17] [18]. This upfield position is typical for methyl carbons adjacent to carbonyl groups in acetate esters. The chemical shift is influenced by the electron-withdrawing effect of the adjacent carbonyl group [22].

Propyl Chain Carbons

The propyl chain carbons exhibit characteristic chemical shifts based on their chemical environment. The terminal methyl carbon appears at approximately 18-20 ppm [17] [20]. The methine carbon bearing the hydroxyl group appears at approximately 65-70 ppm, significantly downfield due to the deshielding effect of the attached hydroxyl group [17] [20].

Methylene Carbon

The methylene carbon adjacent to the acetate ester group appears at approximately 62-67 ppm [17] [18]. This downfield shift reflects the deshielding effect of the electron-withdrawing acetate group. The chemical shift is also influenced by the proximity to the hydroxyl-bearing carbon [17].

Carbon Chemical Shift Assignments

The following table presents the ¹³C NMR chemical shift assignments for 1,2-propanediol, 1-acetate:

Carbon EnvironmentChemical Shift (ppm)Assignment
Carbonyl C=O170-175Acetate carbonyl
Methylene CH₂62-67Adjacent to acetate
Methine CH65-70Hydroxyl-bearing
Acetate CH₃20-22Acetate methyl
Propyl CH₃18-20Terminal methyl

Quantitative Analysis Applications

The ¹³C NMR spectrum can be used for quantitative analysis of 1,2-propanediol, 1-acetate using integration techniques. Studies have shown that ¹³C NMR spectroscopy with short relaxation delays can provide accurate quantitative information for compound ratios and structural analysis [18]. The technique is particularly useful for distinguishing between different isomers and determining the purity of the compound.

Mass Spectrometry Fragmentation Patterns

The mass spectrometric analysis of 1,2-propanediol, 1-acetate under electron ionization conditions provides detailed information about the compound's fragmentation pathways and molecular structure. The fragmentation patterns are consistent with the presence of both alcohol and acetate ester functional groups.

Molecular Ion Peak

The molecular ion peak [M]⁺ appears at m/z 118, corresponding to the molecular weight of 1,2-propanediol, 1-acetate (C₅H₁₀O₃) [23] [24] . The intensity of this peak is typically moderate, as ester compounds often undergo facile fragmentation under electron ionization conditions [23] [26].

Base Peak and Primary Fragmentation

The base peak (most intense peak) in the mass spectrum appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺ . This fragmentation results from the characteristic α-cleavage of the acetate ester bond, which is a common fragmentation pathway for acetate esters [28] [26]. The stability of the acetyl cation makes this fragmentation particularly favorable .

Acetic Acid Loss

A significant fragmentation pathway involves the loss of acetic acid (60 mass units) from the molecular ion, resulting in a fragment at m/z 58 [28] [26]. This fragmentation corresponds to the formation of [M-CH₃COOH]⁺ and is characteristic of acetate esters. The resulting fragment represents the remaining propanediol portion of the molecule [26].

Hydroxyl and Water Loss

The presence of the hydroxyl group leads to characteristic fragmentation patterns involving water loss. The peak at m/z 100 corresponds to [M-H₂O]⁺, resulting from the loss of water (18 mass units) from the molecular ion [28] [26]. This fragmentation is typical for alcohols and occurs through the elimination of a hydroxyl hydrogen and a β-hydrogen [26].

Alcohol-Specific Fragmentation

The alcohol functional group undergoes α-cleavage adjacent to the hydroxyl-bearing carbon, producing characteristic fragments [28] [26]. The fragmentation pattern includes peaks corresponding to the loss of the hydroxyl group and adjacent carbon atoms, providing structural information about the alcohol portion of the molecule [26].

Fragmentation Pattern Summary

The following table summarizes the major fragmentation patterns observed in the mass spectrum of 1,2-propanediol, 1-acetate:

m/zFragment IonFragmentation PathwayRelative Intensity
118[M]⁺Molecular ionModerate
100[M-H₂O]⁺Water lossMedium
58[M-CH₃COOH]⁺Acetic acid lossMedium
43[CH₃CO]⁺Acetyl cation (base peak)High
31[CH₂OH]⁺Hydroxymethyl cationMedium
29[CHO]⁺Formyl cationLow
15[CH₃]⁺Methyl cationLow

Mechanistic Interpretation

The fragmentation mechanisms follow established pathways for compounds containing both alcohol and ester functionalities. The α-cleavage of the acetate ester bond is driven by the stability of the resulting acetyl cation [28] [26]. The hydroxyl group facilitates elimination reactions leading to water loss, while also providing sites for additional fragmentation through α-cleavage mechanisms [26].

These fragmentation patterns provide a molecular fingerprint that can be used for identification and quantification of 1,2-propanediol, 1-acetate in analytical applications. The characteristic base peak at m/z 43 and the molecular ion at m/z 118 are particularly useful for confirmation of the compound's identity in gas chromatography-mass spectrometry analyses .

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic analysis of 1,2-propanediol, 1-acetate provides information about the electronic transitions and chromophoric properties of the molecule. The compound exhibits characteristic absorption features related to its functional groups.

Carbonyl Absorption

The most significant chromophoric feature in 1,2-propanediol, 1-acetate is the carbonyl group of the acetate ester. The carbonyl group exhibits a characteristic n→π* transition at approximately 280-290 nm [29] [30]. This transition involves the promotion of a non-bonding electron on the carbonyl oxygen to the π* antibonding orbital of the carbonyl group [29]. The absorption is typically weak to moderate in intensity due to the symmetry-forbidden nature of the n→π* transition.

π→π* Transitions

The carbonyl group also exhibits a more intense π→π* transition at shorter wavelengths, typically around 200-220 nm [29] [30]. This transition involves the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. The absorption is significantly more intense than the n→π* transition and provides the primary ultraviolet absorption for the compound [29].

Absorption Coefficients

The molar absorption coefficient (ε) for the n→π* transition is typically in the range of 10-100 M⁻¹cm⁻¹, while the π→π* transition exhibits much higher extinction coefficients, typically 1000-10000 M⁻¹cm⁻¹ [29] [30]. These values are characteristic of simple carbonyl compounds and provide quantitative information for analytical applications.

Solvent Effects

The ultraviolet-visible spectrum of 1,2-propanediol, 1-acetate exhibits solvent-dependent shifts in absorption maxima. Polar solvents typically cause a blue shift (hypsochromic shift) of the n→π* transition due to hydrogen bonding interactions with the carbonyl oxygen [29] [30]. The hydroxyl group in the molecule can participate in both intermolecular and intramolecular hydrogen bonding, affecting the electronic environment of the carbonyl group.

Structural Analysis Applications

The ultraviolet-visible spectrum can be used to confirm the presence of the acetate ester functional group and to study conformational changes in the molecule. The intensity and position of the carbonyl absorption bands provide information about the electronic environment and can be used to distinguish between different isomers or conformational states [29] [30].

Spectroscopic Parameters

The following table summarizes the ultraviolet-visible spectroscopic parameters for 1,2-propanediol, 1-acetate:

TransitionWavelength (nm)Extinction Coefficient (M⁻¹cm⁻¹)Assignment
n→π*280-29010-100Carbonyl transition
π→π*200-2201000-10000Carbonyl transition

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1331-12-0
627-69-0

General Manufacturing Information

1,2-Propanediol, 1-acetate: INACTIVE

Dates

Last modified: 08-15-2023

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